7-(4-benzylpiperazin-1-yl)-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
CAS No.: 931710-09-7
Cat. No.: VC7130793
Molecular Formula: C26H26N6O2S2
Molecular Weight: 518.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931710-09-7 |
|---|---|
| Molecular Formula | C26H26N6O2S2 |
| Molecular Weight | 518.65 |
| IUPAC Name | 7-(4-benzylpiperazin-1-yl)-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
| Standard InChI | InChI=1S/C26H26N6O2S2/c1-18-8-9-19(2)22(16-18)36(33,34)26-25-27-24(23-21(10-15-35-23)32(25)29-28-26)31-13-11-30(12-14-31)17-20-6-4-3-5-7-20/h3-10,15-16H,11-14,17H2,1-2H3 |
| Standard InChI Key | BUNJMVCKFFQYPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)CC6=CC=CC=C6 |
Introduction
Structural Overview
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Chemical Formula and Structure:
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The compound contains a sulfonyl group, a piperazine moiety substituted with a benzyl group, and a dimethylphenyl group attached to a thia-tetrazatricyclic core.
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Its structure indicates a rigid framework with multiple aromatic and heterocyclic features.
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Key Functional Groups:
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Sulfonyl Group (-SO2-): Known for its electron-withdrawing properties, often enhancing biological activity.
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Piperazine Ring: Commonly found in drugs targeting the central nervous system.
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Dimethylphenyl Substituent: Contributes to lipophilicity and potential receptor binding.
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Synthesis
The synthesis of this compound likely involves multi-step organic reactions due to its structural complexity:
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Formation of the Thia-Tetrazatricyclic Core:
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This step may involve cyclization reactions using sulfur-containing precursors and nitrogen donors.
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Introduction of the Piperazine Moiety:
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A nucleophilic substitution reaction can introduce the benzylpiperazine group.
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Attachment of the Dimethylphenyl-Sulfonyl Group:
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Sulfonation reactions or coupling with sulfonyl chlorides are typical methods.
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These steps require careful control of reaction conditions to ensure the desired regioselectivity and yield.
Potential Applications
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Medicinal Chemistry:
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The structural features suggest possible activity as a receptor modulator or enzyme inhibitor.
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The piperazine group is commonly associated with antidepressants, antipsychotics, and antiemetics.
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Pharmacological Properties:
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The compound's lipophilic and aromatic characteristics may enhance membrane permeability and receptor binding affinity.
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It could be explored for anti-inflammatory or anticancer properties based on similar sulfonamide derivatives.
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Molecular Docking Studies:
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Computational studies could reveal interactions with biological targets such as G-protein coupled receptors (GPCRs) or kinases.
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Research Findings
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Spectroscopic Characterization:
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Techniques like NMR (proton and carbon), IR spectroscopy (for sulfonyl vibrations), and mass spectrometry are essential for confirming the structure.
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Biological Evaluation:
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Preliminary studies may include in vitro assays for antimicrobial or anticancer activity.
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Molecular docking can predict binding affinity to specific protein targets.
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Pharmacokinetics:
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The compound's metabolic stability and bioavailability need evaluation through ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
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Challenges and Future Directions
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Synthetic Challenges:
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Achieving high yields while maintaining stereochemical integrity is critical.
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Scale-up synthesis for industrial applications requires optimization.
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Exploration of Derivatives:
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Modifying substituents on the core structure could enhance activity or reduce toxicity.
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Structure-activity relationship (SAR) studies are necessary for drug development.
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Biological Testing:
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Comprehensive in vivo testing is required to validate therapeutic potential.
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Toxicological studies must ensure safety before clinical trials.
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This compound represents an exciting avenue for research due to its unique structure and potential pharmacological applications. Further studies are needed to fully understand its properties and optimize it for practical use in medicine or other fields.
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